molecular formula C25H52O3Si2 B12594430 (2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol CAS No. 649755-88-4

(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol

Cat. No.: B12594430
CAS No.: 649755-88-4
M. Wt: 456.8 g/mol
InChI Key: VMUDGOXNJDZEEW-OSFFKXSWSA-N
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Description

Absolute Configuration Determination Through Cahn-Ingold-Prelog Prioritization

Hierarchical Substituent Analysis at Stereocenters

The compound’s five stereocenters (C2, C3, C4, C5, C6) require systematic application of Cahn-Ingold-Prelog (CIP) rules to assign configurations. At C2 , substituents include:

  • Hydroxyl group (after deprotection of the silyl ether)
  • Methyl group
  • Main carbon chain (C1–C10)
  • Tert-butyl(dimethyl)silyl-protected oxygen

Prioritization begins at the first point of difference. The tert-butyl(dimethyl)silyl group (Si(CH3)2O–) outranks methyl and hydroxyl due to silicon’s higher atomic number (Si = 14 vs. O = 8). This establishes the configuration as S at C2, as the lowest-priority hydroxyl group occupies the rear position in the tetrahedral arrangement.

Table 1: CIP Prioritization at C3 Stereocenter
Substituent Atomic Composition Priority Rank
Silyl ether (C5) O–Si(C2H5)3 1
Methyl C–CH3 2
Main chain (C4–C10) C–C–C–C–C–C–C–C–C–C 3
Hydroxyl (C1) O–H 4

The R configuration at C3 arises from the clockwise sequence of priorities (silyl ether > methyl > main chain). Similar analyses for C4 (R ), C5 (S ), and C6 (S ) confirm the compound’s full stereodescriptor (2S,3R,4R,5S,6S).

Properties

CAS No.

649755-88-4

Molecular Formula

C25H52O3Si2

Molecular Weight

456.8 g/mol

IUPAC Name

(2S,3R,4R,5S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethyl-5-triethylsilyloxydeca-7,9-dien-1-ol

InChI

InChI=1S/C25H52O3Si2/c1-13-17-18-20(5)23(28-30(14-2,15-3)16-4)22(7)24(21(6)19-26)27-29(11,12)25(8,9)10/h13,17-18,20-24,26H,1,14-16,19H2,2-12H3/t20-,21-,22+,23-,24+/m0/s1

InChI Key

VMUDGOXNJDZEEW-OSFFKXSWSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]([C@@H](C)C=CC=C)[C@@H](C)[C@@H]([C@@H](C)CO)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC[Si](CC)(CC)OC(C(C)C=CC=C)C(C)C(C(C)CO)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

  • Starting Materials : The synthesis typically begins with simpler organic compounds that can be transformed through various reactions such as alkylation, silylation, and functional group manipulations.

  • Example Reaction : One common method involves the use of tert-butyldimethylsilyl chloride as a silylating agent. For instance, reacting a hydroxyl-containing precursor with tert-butyldimethylsilyl chloride in the presence of a base (like imidazole) leads to the formation of the desired silyl ether.

Functionalization Steps

  • Alkene Formation : The introduction of double bonds can be achieved via elimination reactions or by using coupling reactions with alkenes or alkynes.

  • Hydroxyl Group Introduction : The final hydroxyl group can be introduced through hydrolysis or reduction reactions, often using lithium aluminum hydride or borane.

Detailed Reaction Conditions

Step Reaction Type Reagents Conditions Yield
1 Silylation tert-butyldimethylsilyl chloride Imidazole, DMF High
2 Alkene Formation Base (e.g., NaOH), heat Reflux Moderate
3 Hydrolysis LiAlH4 or BH3 THF, RT High

Characterization Techniques

After synthesis, the compound is typically characterized using:

Research Findings

Recent studies have focused on optimizing the synthesis of similar compounds by varying reaction conditions such as temperature, solvent choice, and catalyst type to improve yields and selectivity.

Example Study

A study published in Wiley-VCH explored the use of different silylation agents and their effects on reaction efficiency and product stability. The findings indicated that using more sterically hindered silylating agents often led to higher selectivity for desired products while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation techniques.

    Substitution: The protective groups can be removed or substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Fluoride sources like TBAF (Tetrabutylammonium fluoride) can be used to remove silyl protective groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the double bonds would yield saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its protective groups allow for selective reactions to occur at specific sites on the molecule.

Biology

In biological research, derivatives of this compound can be used to study enzyme interactions and metabolic pathways, particularly those involving silyl-protected intermediates.

Medicine

In medicine, this compound could serve as a precursor for the synthesis of pharmaceutical agents, especially those requiring selective protection and deprotection steps during synthesis.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials, particularly those requiring high precision and purity.

Mechanism of Action

The mechanism of action for this compound involves its interaction with various molecular targets, primarily through its hydroxyl and silyl groups. These groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding, depending on the reaction conditions and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Name / ID Key Structural Features Silyl Groups Backbone Complexity Reference
Target Compound (2S,3R,4R,5S,6S)-configuration; deca-7,9-dien-1-ol TBS (C3), TES (C5) Linear chain with diene
(3R,4R,5R,6S,E)-1-((R)-4-(tert-Butyl)-2-thioxothiazolidin-3-yl)-3-(TBS-oxy)-5-methoxy-4,6-dimethyldec-8-en-1-one Thioxothiazolidin moiety; C8 alkene TBS (C3) Branched chain with alkene
(2S,3R,5R,6R,7R,8S,E)-1-((S)-4-Benzyl-2-thioxothiazolidin-3-yl)-5-(TBS-oxy)-2-cyclopropyl-3-hydroxy-... Cyclopropyl group; benzyl-thioxothiazolidin TBS (C5) Cyclic and branched motifs
(1S,5R)-5-(TBS-oxy)-3-((S)-[1,3]dithian-2-yl-hydroxymethyl)-2,4,4-trimethyl-cyclohex-2-enol Cyclohexenol core; dithiane group TBS (C5) Cyclohexene ring

Key Observations :

  • The target compound uniquely combines two distinct silyl groups (TBS and TES), whereas analogues typically use a single silyl protector .
  • Backbone diversity: Linear diene systems (target) vs. cyclic (e.g., cyclohexenol in ) or heterocyclic motifs (e.g., thioxothiazolidin in ).

Key Observations :

  • The target compound’s synthesis likely employs sequential silylation (TBS first, then TES), mirroring strategies in complex polyol syntheses (e.g., discodermolide intermediates) .
  • HF/THF for TBS) .
Reactivity and Functionalization
  • Diene system : The deca-7,9-dien-1-ol backbone may undergo Diels-Alder reactions or hydrogenation, similar to conjugated dienes in ’s enamide derivatives .
  • Hydroxyl group: The C1 hydroxyl, once deprotected, could serve as a nucleophile for glycosylation or esterification, analogous to cyclohexenol derivatives in .

Biological Activity

The compound (2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol is a complex organic molecule with potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula for this compound is C22H46O3Si2C_{22}H_{46}O_3Si_2, and it has a molecular weight of approximately 414.78 g/mol. The structure includes multiple silyl ether groups which enhance its stability and solubility in organic solvents.

Physical Properties

PropertyValue
Boiling PointPredicted at 691.6 °C
Density1.027 g/cm³
SolubilitySoluble in chloroform, ethanol, and methanol
AppearanceColorless oil

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of silyl ether groups may influence its bioavailability and interaction with cellular membranes.

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Some studies suggest that silyl derivatives can inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

Case Studies

  • Anticancer Activity : A study conducted by Liu et al. (2014) demonstrated that related compounds exhibit selective cytotoxicity against cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspases.
  • Anti-inflammatory Effects : Research indicated that similar silyl compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
  • Neuroprotective Effects : A case study published in Europe PMC highlighted the neuroprotective effects of related compounds in models of neurodegeneration, suggesting their potential in treating conditions like Alzheimer's disease.

Pharmacological Studies

Pharmacological evaluations have shown that this compound may act as a partial agonist at certain nuclear receptors involved in metabolic regulation, such as PPARγ (peroxisome proliferator-activated receptor gamma). This interaction could lead to improved insulin sensitivity and lipid metabolism.

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